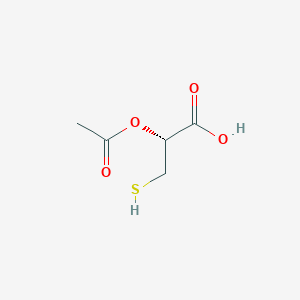
(2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Hydroxy-3-sulfanylpropanoic acid: Similar structure but with a hydroxy group instead of an acetyloxy group.
(2R)-2-(Methoxy)-3-sulfanylpropanoic acid: Similar structure but with a methoxy group instead of an acetyloxy group.
(2R)-2-(Acetyloxy)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a sulfanyl group.
Uniqueness
(2R)-2-(Acetyloxy)-3-sulfanylpropanoic acid is unique due to the presence of both an acetyloxy group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
61922-06-3 |
|---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2R)-2-acetyloxy-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8O4S/c1-3(6)9-4(2-10)5(7)8/h4,10H,2H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
YNDZVPBGVOOBOZ-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)OC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















